Chymostatin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

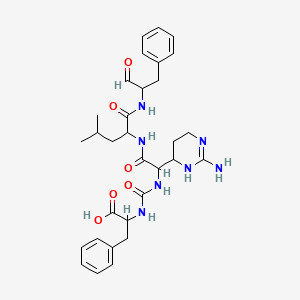

IUPAC Name |

2-[[1-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-2-[[4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl]amino]-2-oxoethyl]carbamoylamino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N7O6/c1-19(2)15-24(27(40)34-22(18-39)16-20-9-5-3-6-10-20)35-28(41)26(23-13-14-33-30(32)36-23)38-31(44)37-25(29(42)43)17-21-11-7-4-8-12-21/h3-12,18-19,22-26H,13-17H2,1-2H3,(H,34,40)(H,35,41)(H,42,43)(H3,32,33,36)(H2,37,38,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXDGVXSWIXTQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C=O)NC(=O)C(C2CCN=C(N2)N)NC(=O)NC(CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40864183 | |

| Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51759-76-3, 9076-44-2 | |

| Record name | (2S)-2-[(4S)-2-Amino-3,4,5,6-tetrahydro-4-pyrimidinyl]-N-[[[(1S)-1-carboxy-2-phenylethyl]amino]carbonyl]glycyl-N-(1-formyl-2-phenylethyl)-L-leucinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51759-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-2-(2-Amino-1,4,5,6-tetrahydro-4-pyrimidinyl)-N-(((alpha-carboxyphenethyl)amino)carbonyl)glycyl-N-(alpha-formylphenethyl)-L-leucinamide, stereoisomer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051759763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{[1-(2-Amino-3,4,5,6-tetrahydropyrimidin-4-yl)-2-({4-methyl-1-oxo-1-[(1-oxo-3-phenylpropan-2-yl)amino]pentan-2-yl}amino)-2-oxoethyl]carbamoyl}phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40864183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chymostatin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Intricate Dance of Inhibition: A Technical Guide to the Mechanism of Action of Chymostatin

For Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist, this guide delves into the sophisticated mechanism by which chymostatin, a microbial-derived peptide aldehyde, exerts its potent inhibitory effects on a range of proteases. Moving beyond a superficial overview, we will explore the nuanced chemical interactions, the kinetics of its slow-binding inhibition, and the practical methodologies for characterizing its activity. This document is designed to provide not just information, but a foundational understanding for those looking to leverage or study this remarkable inhibitor in their research.

Introduction: Unveiling this compound

This compound is a naturally occurring bioactive peptide that is a potent inhibitor of several classes of proteases.[1] Primarily known for its strong inhibition of chymotrypsin and other chymotrypsin-like serine proteases, it also demonstrates significant activity against certain cysteine proteases such as papain and cathepsins.[1][2] This broad yet specific inhibitory profile has made this compound a valuable tool in studying proteolysis and a subject of interest in drug development. Structurally, this compound is a tetrapeptide containing a crucial C-terminal phenylalaninal residue, an aldehyde that is the key to its inhibitory activity.[3]

The Core Mechanism: A Tale of Reversible Covalency and Slow Binding

The inhibitory action of this compound is a compelling example of reversible covalent inhibition .[4][5] Unlike simple non-covalent inhibitors that rely solely on intermolecular forces, or irreversible inhibitors that form a permanent bond, this compound strikes a unique balance. Its mechanism is characterized by the formation of a transient covalent bond with the active site of the target protease.[4][5]

The Critical Aldehyde: Forming the Hemiacetal and Thiohemiacetal Adducts

The cornerstone of this compound's mechanism is its C-terminal aldehyde group. In the active site of a serine protease , the hydroxyl group of the catalytic serine residue performs a nucleophilic attack on the carbonyl carbon of the this compound aldehyde. This results in the formation of a hemiacetal adduct , a stable, yet reversible, covalent bond.[6][7] This adduct effectively mimics the tetrahedral intermediate formed during normal peptide bond hydrolysis, thus locking the enzyme in an inactive state.[6][7]

For cysteine proteases , a similar reaction occurs. The sulfhydryl group of the active site cysteine acts as the nucleophile, attacking the aldehyde to form a thiohemiacetal adduct .[8]

Caption: Formation of the hemiacetal adduct between this compound and the active site serine of a chymotrypsin-like protease.

The Kinetics of Inhibition: A Slow-Binding Affair

This compound is classified as a slow-binding inhibitor .[1][9] This means that the establishment of the final, tightly bound enzyme-inhibitor complex does not occur instantaneously. Instead, the inhibition process follows a two-step mechanism:

-

Initial Non-covalent Binding (E + I ⇌ E·I): this compound first binds to the enzyme's active site through non-covalent interactions, forming an initial encounter complex (E·I). This initial binding is relatively rapid and reversible.

-

Isomerization to the Covalent Adduct (E·I ⇌ E-I): Following the initial binding, a slower conformational change or "isomerization" occurs, leading to the formation of the covalent hemiacetal or thiohemiacetal adduct (E-I). This second step is what characterizes the "slow-binding" nature and results in a much more tightly bound complex.[1][9]

This slow-binding behavior is reflected in the kinetics of the enzymatic reaction in the presence of this compound. Instead of an immediate linear decrease in product formation, a gradual, time-dependent decrease in the reaction rate is observed as the enzyme population shifts from the initial encounter complex to the final, tightly inhibited state.[10]

Quantitative Analysis of this compound's Potency

The inhibitory potency of this compound is quantified by its inhibition constant (Ki), which represents the dissociation constant of the enzyme-inhibitor complex. For slow-binding inhibitors, the overall Ki is a composite of the initial binding and the subsequent isomerization. The lower the Ki value, the more potent the inhibitor.

| Protease Target | Protease Class | Organism/Source | Inhibition Constant (Ki) |

| α-Chymotrypsin | Serine Protease | Bovine Pancreas | 4 x 10⁻¹⁰ M[1][9] |

| Cathepsin G | Serine Protease | Human | 1.5 x 10⁻⁷ M[1][9] |

| Papain | Cysteine Protease | Papaya Latex | Potent Inhibitor |

| Cathepsin B | Cysteine Protease | Rat Muscle | Potent Inhibitor[2] |

| Chymotrypsin-like Protease | Serine Protease | Rat Muscle | Potent Inhibitor[2] |

Experimental Protocol: Characterizing a Slow-Binding Inhibitor

Determining the kinetic parameters of a slow-binding inhibitor like this compound requires a more detailed approach than for classical, rapid-equilibrium inhibitors. The following protocol outlines a robust method for characterizing its mechanism.

Principle

This protocol is designed to measure the time-dependent inhibition of a target protease by this compound. By monitoring the reaction progress curves at various inhibitor concentrations, we can determine the initial and steady-state velocities, and from these, calculate the key kinetic parameters: the initial inhibition constant (Ki) and the rate constants for the formation (k_on) and dissociation (k_off) of the final enzyme-inhibitor complex.

Materials

-

Purified target protease (e.g., bovine α-chymotrypsin)

-

This compound

-

Chromogenic or fluorogenic substrate specific for the target protease (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for chymotrypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM CaCl₂)

-

Spectrophotometer or fluorometer capable of kinetic measurements

-

96-well microplates (optional, for higher throughput)

Step-by-Step Methodology

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of the target protease in assay buffer. The final concentration in the assay should be in the low nanomolar range and should be accurately determined.

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare a series of dilutions of this compound in assay buffer.

-

-

Assay Setup:

-

To a microplate well or cuvette, add the assay buffer and the this compound dilution to achieve the desired final inhibitor concentration.

-

Add the substrate to the well. The substrate concentration should ideally be at or below the Michaelis constant (Km) of the enzyme to ensure sensitivity to competitive inhibition.

-

Initiate the reaction by adding a small volume of the enzyme stock solution. Mix quickly and thoroughly.

-

-

Kinetic Measurement:

-

Immediately begin monitoring the change in absorbance or fluorescence over time. The measurement interval should be frequent enough to capture the initial curvilinear phase of the progress curve.

-

Continue data collection until the reaction reaches a steady-state velocity (i.e., the progress curve becomes linear).

-

-

Data Analysis:

-

For each inhibitor concentration, fit the progress curve data to the appropriate equation for slow-binding inhibition (Equation 1) to determine the observed rate constant for the onset of inhibition (k_obs).

-

Equation 1: P = (v_s * t) + ((v_i - v_s) / k_obs) * (1 - exp(-k_obs * t))

-

Where P is the product concentration at time t, v_i is the initial velocity, v_s is the steady-state velocity, and k_obs is the observed rate constant.

-

-

-

Plot the calculated k_obs values against the corresponding inhibitor concentrations.

-

Fit this plot to the appropriate equation (Equation 2 for competitive inhibition) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).

-

Equation 2: k_obs = k_off + (k_on * [I]) / (1 + [S] / K_m)

-

Where [I] is the inhibitor concentration, [S] is the substrate concentration, and K_m is the Michaelis constant.

-

-

-

The overall inhibition constant (Ki*) can then be calculated as k_off / k_on.

-

Caption: A streamlined workflow for the kinetic characterization of a slow-binding inhibitor like this compound.

Causality Behind Experimental Choices

-

Why use a substrate concentration at or below Km? This increases the enzyme's sensitivity to a competitive inhibitor. At saturating substrate concentrations, the inhibitor would have to compete with a much higher concentration of substrate, making it more difficult to observe its effect and accurately determine Ki.

-

Why monitor the reaction from time zero? For slow-binding inhibitors, the initial velocity (before significant inhibition has occurred) and the transition to the steady-state velocity are critical pieces of data. Capturing the entire progress curve is essential for accurate fitting and determination of k_obs.

-

Why is it important to know the active enzyme concentration? For tight-binding inhibitors, where the Ki is close to the enzyme concentration, the assumption that the free inhibitor concentration is equal to the total inhibitor concentration breaks down. Knowing the enzyme concentration allows for more accurate data analysis, particularly when using models that account for inhibitor depletion.

Conclusion

The mechanism of action of this compound is a sophisticated interplay of reversible covalent bond formation and slow-binding kinetics. Its C-terminal aldehyde is the key functional group, enabling it to form stable yet reversible adducts with the catalytic residues of serine and cysteine proteases. Understanding this intricate mechanism is not only crucial for its effective use as a research tool but also provides a valuable paradigm for the design of novel, potent, and specific protease inhibitors for therapeutic applications. The experimental methodologies outlined in this guide provide a robust framework for researchers to dissect the inhibitory properties of this compound and other slow-binding inhibitors with precision and confidence.

References

-

Stein, R. L., & Strimpler, A. M. (1987). Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound. Biochemistry, 26(9), 2611–2615. [Link]

-

Delbaere, L. T., & Brayer, G. D. (1985). The 1.8 A structure of the complex between this compound and Streptomyces griseus protease A. A model for serine protease catalytic tetrahedral intermediates. Journal of molecular biology, 183(1), 89–103. [Link]

-

ResearchGate. (n.d.). (PDF) Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound. Retrieved January 16, 2026, from [Link]

-

Malthouse, J. P., & Tipton, K. F. (2012). Hemiacetal stabilization in a chymotrypsin inhibitor complex and the reactivity of the hydroxyl group of the catalytic serine residue of chymotrypsin. FEBS Open Bio, 2, 152–159. [Link]

-

Waley, S. G. (1985). The kinetics of slow-binding and slow, tight-binding inhibition: the effects of substrate depletion. The Biochemical journal, 227(3), 843–849. [Link]

-

Copeland, R. A. (2016). 6: Slow Binding Inhibitors. Basicmedical Key. [Link]

-

Krippendorff, B. F., Neuhaus, R., Totzke, F., & Huisinga, W. (2024). Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8. Molecules (Basel, Switzerland), 29(10), 2356. [Link]

-

Shaihutdinova, Z. M., Pashirova, T. N., & Masson, P. (2025). Slow-binding inhibitors of enzymes: kinetic characteristics and pharmacological interest. Biomeditsinskaia khimiia, 71(2), 81–94. [Link]

-

Stein, R. L., & Strimpler, A. M. (1987). Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound. Biochemistry, 26(9), 2611–2615. [Link]

-

ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay? Retrieved January 16, 2026, from [Link]

-

ResearchGate. (n.d.). Inhibition of Chymotrypsin by Bz-Phe-Ha and. Retrieved January 16, 2026, from [Link]

-

ResearchGate. (2025, August 10). Synthetic analogues of this compound . Inhibition of chymotrypsin and Streptomyces griseus proteinase A. Retrieved January 16, 2026, from [Link]

-

Unconventional serine proteases: Variations on the catalytic Ser/His/Asp triad configuration. (n.d.). Protein Science. [Link]

-

Bode, W., Papamokos, E., & Musil, D. (1987). The 2.0 A X-ray crystal structure of chicken egg white cystatin and its possible mode of interaction with cysteine proteinases. The EMBO journal, 6(4), 923–928. [Link]

-

Grzonka, Z., Kasprzykowski, F., & Lankiewicz, L. (2001). Structural studies of cysteine proteases and their inhibitors. Acta biochimica Polonica, 48(1), 1–20. [Link]

-

Rzychon, M., Chmiel, D., & Stec-Niemczyk, J. (2004). Modes of inhibition of cysteine proteases. Acta biochimica Polonica, 51(4), 861–873. [Link]

-

ResearchGate. (n.d.). (A) Putative chemical mechanisms of reversible covalent inhibition of a... Retrieved January 16, 2026, from [Link]

-

Diva-Portal.org. (n.d.). A study of the enzymatic activity of chymotrypsin when diffused through an inhibitor-barrier. Retrieved January 16, 2026, from [Link]

-

Kominami, E., Ohtsuki, K., & Katunuma, N. (1982). Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle. The Journal of biochemistry, 91(3), 883–889. [Link]

-

National Institutes of Health. (n.d.). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. Retrieved January 16, 2026, from [Link]

-

Semantic Scholar. (n.d.). [PDF] Modes of inhibition of cysteine proteases. Retrieved January 16, 2026, from [Link]

-

Waley, S. G. (1982). A quick method for the determination of inhibition constants. The Biochemical journal, 205(3), 631–633. [Link]

-

Brynda, J. (n.d.). Atomic resolution crystal structure of Aspartic Protease – Pepstain complex. UOCHB. [Link]

-

Galpin, I. J., Wilby, A. H., & Beynon, R. J. (1984). Synthetic analogues of the proteinase inhibitor: this compound. International journal of peptide and protein research, 23(5), 477–486. [Link]

-

YouTube. (2022, March 23). Targeted covalent inhibitors with an emphasis on reversible covalent inhibition. [Link]

-

Application Table Protease Inhibitors. (n.d.). AppliChem. [Link]

-

Li, Y., et al. (2023). Sulforaphane is a reversible covalent inhibitor of 3-chymotrypsin-like protease of SARS-CoV-2. Journal of Medical Virology, 95(3), e28609. [Link]

-

Lee, C. S., et al. (1999). Crystallization and preliminary X-ray crystallographic analysis of the protease inhibitor ecotin in complex with chymotrypsin. Acta Crystallographica Section D: Biological Crystallography, 55(Pt 5), 1091–1092. [Link]

-

Laboratory of Structural Biology. (n.d.). Crystallization and preliminary X-ray crystallographic analysis of the protease inhibitor ecotin in complex with chymotrypsin. Retrieved January 16, 2026, from [Link]

-

Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

-

Tsuru, D., et al. (1998). X-ray crystal structure of a dipeptide-chymotrypsin complex in an inhibitory interaction. European Journal of Biochemistry, 255(1), 166–171. [Link]

-

LibreTexts Chemistry. (2016, November 3). CHEM 440 - Serine proteases. [Link]

-

YouTube. (2019, January 23). Inhibitor Calculations. [Link]

-

ResearchGate. (2025, August 7). Determination of accurate KI values for tight-binding enzyme inhibitors: An in silico study of experimental error and assay design. Retrieved January 16, 2026, from [Link]

Sources

- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. The 1.8 A structure of the complex between this compound and Streptomyces griseus protease A. A model for serine protease catalytic tetrahedral intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hemiacetal stabilization in a chymotrypsin inhibitor complex and the reactivity of the hydroxyl group of the catalytic serine residue of chymotrypsin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]

Chymostatin: A Technical Guide to its Microbial Origin, Biosynthesis, and Purification

This guide provides an in-depth exploration of chymostatin, a potent protease inhibitor of significant interest to researchers, scientists, and drug development professionals. We will delve into its microbial sources, elucidate its biosynthetic pathway, and provide a detailed, field-proven protocol for its isolation and purification.

Introduction: The Significance of this compound

This compound is a bioactive peptide aldehyde that acts as a powerful inhibitor of several proteases, most notably chymotrypsin and other chymotrypsin-like serine proteases.[1] It also demonstrates inhibitory activity against certain cysteine proteases.[1] This broad-spectrum inhibitory action makes this compound an invaluable tool in research for preventing protein degradation during extraction and analysis, as well as a lead compound in the development of therapeutic agents for diseases where protease activity is dysregulated.

This compound is not a single entity but rather a mixture of closely related tetrapeptides, with this compound A, B, and C being the principal components. These variants differ by a single amino acid residue, which contributes to slight variations in their inhibitory specificity and potency.

Microbial Sources of this compound

This compound is a natural product of microbial origin, primarily produced by various species of the genus Streptomyces, a group of Gram-positive bacteria renowned for their ability to synthesize a wide array of secondary metabolites with diverse biological activities. The most well-documented producers of this compound are Streptomyces hygroscopicus and Streptomyces lavendulae.[2]

| Microbial Source | Key Characteristics |

| Streptomyces hygroscopicus | A well-known producer of a variety of bioactive compounds, including the immunosuppressant rapamycin and the antifungal agent hygromycin B.[2] Strains of this species are frequently isolated from soil samples. |

| Streptomyces lavendulae | Another soil-dwelling actinomycete recognized for its production of numerous antibiotics and other secondary metabolites. |

The production of this compound, like many other secondary metabolites in Streptomyces, is intricately regulated and influenced by fermentation conditions. Optimizing these conditions is paramount for achieving high yields of the desired compound.

The Biosynthetic Pathway of this compound: A Non-Ribosomal Approach

This compound is synthesized not by the ribosomal machinery responsible for protein synthesis, but by large, multienzyme complexes known as Non-Ribosomal Peptide Synthetases (NRPSs) .[3][4] These NRPSs function as molecular assembly lines, sequentially adding and modifying amino acid building blocks to construct the final peptide product.

The genetic blueprint for these NRPS enzymes is encoded within a Biosynthetic Gene Cluster (BGC) in the Streptomyces genome. While the specific BGC for this compound has not been fully elucidated in the public domain, its synthesis is understood to follow the canonical NRPS logic.

A typical NRPS is organized into modules, with each module responsible for the incorporation of a single amino acid. Each module, in turn, is comprised of several domains that carry out specific catalytic functions:

-

Adenylation (A) Domain: Selects and activates the specific amino acid substrate by converting it to an aminoacyl-adenylate.

-

Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Covalently tethers the activated amino acid via a thioester bond to a phosphopantetheine arm.

-

Condensation (C) Domain: Catalyzes the formation of a peptide bond between the amino acid on its own module's T domain and the growing peptide chain attached to the T domain of the preceding module.

-

Thioesterase (TE) Domain: Located at the final module, this domain is responsible for releasing the fully assembled peptide from the NRPS complex, often through hydrolysis or cyclization.

Additional domains, such as epimerization (E) domains for converting L-amino acids to their D-isomers, and modification domains (e.g., for methylation or oxidation) can also be present within the modules, contributing to the structural diversity of the final product.

Caption: Conceptual workflow of this compound biosynthesis by a Non-Ribosomal Peptide Synthetase (NRPS).

Experimental Protocol: Fermentation, Extraction, and Purification of this compound

This section provides a detailed, step-by-step methodology for the production and isolation of this compound from Streptomyces hygroscopicus. This protocol is a synthesis of established techniques for the cultivation of Streptomyces and the purification of secondary metabolites.

Fermentation of Streptomyces hygroscopicus

Rationale: The composition of the fermentation medium and the physical parameters of cultivation are critical for maximizing the production of secondary metabolites like this compound. This protocol utilizes a nutrient-rich medium and optimized conditions to promote robust growth and this compound biosynthesis.

Materials:

-

Streptomyces hygroscopicus strain (e.g., ATCC 27438)

-

Seed culture medium (e.g., ISP Medium 2)

-

Production medium (e.g., a complex medium containing glucose, soybean meal, and yeast extract)

-

Shake flasks

-

Incubator shaker

Procedure:

-

Inoculum Preparation:

-

Aseptically transfer a loopful of S. hygroscopicus spores from a mature agar plate to a flask containing seed culture medium.

-

Incubate at 28-30°C with shaking at 200-250 rpm for 48-72 hours until a dense culture is obtained.

-

-

Production Fermentation:

-

Inoculate the production medium with the seed culture (typically 5-10% v/v).

-

Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm) for 5-7 days.

-

Monitor the fermentation periodically for growth (mycelial dry weight) and pH. This compound production often commences in the stationary phase of growth.

-

Extraction of this compound

Rationale: this compound is an intracellular and secreted metabolite. This protocol employs solvent extraction to efficiently recover the compound from both the mycelia and the fermentation broth. Ethyl acetate is a commonly used solvent for extracting moderately polar compounds like this compound.

Materials:

-

Fermentation broth from step 4.1

-

Ethyl acetate

-

Centrifuge and appropriate centrifuge bottles

-

Rotary evaporator

Procedure:

-

Separation of Mycelia and Supernatant:

-

Harvest the fermentation broth and centrifuge at 8,000-10,000 x g for 15-20 minutes to pellet the mycelial biomass.

-

Decant and save the supernatant.

-

-

Extraction from Supernatant:

-

Adjust the pH of the supernatant to neutral or slightly acidic (pH 6-7).

-

Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate to the supernatant.

-

Shake vigorously for 10-15 minutes and then allow the layers to separate.

-

Collect the upper ethyl acetate layer. Repeat the extraction process two more times to maximize recovery.

-

Pool the ethyl acetate extracts.

-

-

Extraction from Mycelia:

-

Resuspend the mycelial pellet in a suitable volume of ethyl acetate.

-

Homogenize or sonicate the mixture to disrupt the cells and facilitate extraction.

-

Centrifuge to pellet the cell debris and collect the ethyl acetate supernatant.

-

Repeat the mycelial extraction.

-

-

Concentration:

-

Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

-

Purification of this compound

Rationale: The crude extract contains a complex mixture of metabolites. A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity. This protocol utilizes column chromatography for initial fractionation followed by High-Performance Liquid Chromatography (HPLC) for final purification.

Materials:

-

Crude this compound extract from step 4.2

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., a gradient of chloroform and methanol)

-

HPLC system with a C18 reverse-phase column

-

Solvents for HPLC (e.g., acetonitrile and water with a modifier like trifluoroacetic acid)

-

Fraction collector

-

Lyophilizer or vacuum concentrator

Procedure:

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform).

-

Prepare a silica gel column packed in a non-polar solvent (e.g., chloroform).

-

Load the dissolved extract onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity, for example, from 100% chloroform to a mixture of chloroform and methanol.

-

Collect fractions and analyze them for the presence of this compound using a suitable method (e.g., thin-layer chromatography with a protease inhibition overlay assay or analytical HPLC).

-

Pool the fractions containing this compound and concentrate them.

-

-

High-Performance Liquid Chromatography (HPLC) (Final Purification):

-

Dissolve the this compound-enriched fraction in the HPLC mobile phase.

-

Inject the sample onto a C18 reverse-phase HPLC column.

-

Elute with an isocratic or gradient mobile phase of acetonitrile and water (often with 0.1% trifluoroacetic acid to improve peak shape).

-

Monitor the elution profile at a suitable wavelength (e.g., 210-220 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction by re-injecting it into the HPLC.

-

Remove the solvent from the purified fraction, typically by lyophilization, to obtain pure this compound.

-

Caption: Workflow for the isolation and purification of this compound.

Conclusion

This compound stands as a testament to the remarkable biosynthetic capabilities of Streptomyces. Its production via the non-ribosomal peptide synthetase pathway highlights a fascinating aspect of microbial secondary metabolism. The detailed protocol provided in this guide offers a robust framework for the reliable production and purification of this valuable protease inhibitor, empowering researchers in their scientific endeavors. Further exploration into the this compound biosynthetic gene cluster will undoubtedly open new avenues for bioengineering and the generation of novel protease inhibitors with enhanced therapeutic potential.

References

- Enhancement of himastatin bioproduction via inactivation of atypical repressors in Streptomyces hygroscopicus. (Link not available)

-

Streptomyces hygroscopicus and rapamycinicus Evaluated from a U.S. Marine Sanctuary: Biosynthetic Gene Clusters Encode Antibiotic and Chemotherapeutic Secondary Metabolites. [Link]

-

Peptide synthetase - Streptomyces lavendulae | UniProtKB | UniProt. [Link]

-

Streptomyces hygroscopicus and rapamycinicus Evaluated from a U.S. Marine Sanctuary: Biosynthetic Gene Clusters Encode Antibiotic and Chemotherapeutic Secondary Metabolites. [Link]

-

Streptomyces hygroscopicus subsp. hygroscopicus (DSM 40578, ATCC 27438, CBS 773.72) - BacDive. [Link]

-

Streptomyces hygroscopicus - Germ AI. [Link]

-

Activation of three natural product biosynthetic gene clusters from Streptomyces lavendulae CGMCC 4.1386 by a reporter-guided strategy - PMC - NIH. [Link]

-

Explorations of Catalytic Domains in Non-Ribosomal Peptide Synthetase Enzymology - PMC - PubMed Central. [Link]

-

Non-ribosomal Peptide Synthetase Gene Clusters in the Human Pathogenic Fungus Scedosporium apiospermum - PMC - NIH. [Link]

-

Himastatin, a new antitumor antibiotic from Streptomyces hygroscopicus. I. Taxonomy of producing organism, fermentation and biological activity - PubMed. [Link]

-

Peptide synthetase - Streptomyces lavendulae | UniProtKB | UniProt. [Link]

-

Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC - PubMed Central. [Link]

-

Nonribosomal Peptide Synthetase Biosynthetic Clusters of ESKAPE Pathogens - PMC. [Link]

-

the immobilization of trypsin and alpha-chymotrypsin on an immobilized artificial membrane high-performance liquid chromatography support - PubMed. [Link]

- Process for trypsin and chymotrypsin purification utilizing hydrophobic interaction chromatography - Google P

-

Identification and Optimization of Fermentation Medium for Production of Antibacterial Compounds from Endophytic Streptomyces sp - International Journal of Current Microbiology and Applied Sciences (IJCMAS). [Link]

-

Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - ResearchGate. [Link]

-

Optimization of fermentation conditions to increase the production of antifungal metabolites from Streptomyces sp. KN37 - PMC - PubMed Central. [Link]

-

A gene cluster encoding a nonribosomal peptide synthetase-like enzyme catalyzes γ-aromatic butenolides - PubMed. [Link]

-

Optimized submerged batch fermentation for metabolic switching in Streptomyces yanglinensis 3–10 providing platform for reveromycin A and B biosynthesis, engineering, and production - Frontiers. [Link]

-

BioCAT: Search for biosynthetic gene clusters producing nonribosomal peptides with known structure - ResearchGate. [Link]

-

High Performance Affinity Chromatography and Related Separation Methods for the Analysis of Biological and Pharmaceutical Agents - NIH. [Link]

-

BioCAT: Search for biosynthetic gene clusters producing nonribosomal peptides with known structure - PubMed. [Link]

-

High Performance Liquid Chromatography - vscht.cz. [Link]

-

HPLC Column and Separation and Separation Troubleshooting - Agilent. [Link]

Sources

- 1. Nonribosomal peptide synthetases and their biotechnological potential in Penicillium rubens - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Germ AI | Streptomyces hygroscopicus [germai.app]

- 3. Activation of three natural product biosynthetic gene clusters from Streptomyces lavendulae CGMCC 4.1386 by a reporter-guided strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Streptomyces hygroscopicus subsp. hygroscopicus M5-13184 | Type strain | DSM 40578, ATCC 27438, CBS 773.72, DSM 41148, ETH 28553, IFO 13472, ISP 5578, JCM 4772, NBRC 13472, NRRL 2387, RIA 1433, BCRC 11611, CGMCC 4.1313, CGMCC 4.1527, CGMCC 4.2118, CIP 106840, KACC 20099, LMG 19335, MTCC 1105, NBIMCC 1154, NBIMCC 803, VKM Ac-831 | BacDiveID:15311 [bacdive.dsmz.de]

Chymostatin: A Technical Guide to its Protease Inhibitor Specificity

Introduction: Navigating the Landscape of Protease Inhibition

In the intricate cellular milieu, proteases serve as critical regulators of a vast array of physiological processes, from protein turnover and signaling cascade activation to apoptosis and tissue remodeling. Unchecked proteolytic activity, however, can be profoundly detrimental, leading to cellular damage and the progression of numerous pathologies. Consequently, the ability to selectively inhibit specific proteases is an indispensable tool in both basic research and therapeutic development. Among the arsenal of protease inhibitors available to the modern scientist, chymostatin, a peptide aldehyde of microbial origin, stands out for its potent and specific activity against a particular subset of proteases. This in-depth technical guide provides a comprehensive overview of the protease inhibitor specificity of this compound, delving into its mechanism of action, target profile, and practical application in experimental settings. We will explore the causality behind its inhibitory profile, provide actionable protocols for its use, and present a comparative analysis to aid in the judicious selection of protease inhibitors for your research needs.

The Molecular Basis of this compound's Inhibitory Action

This compound exerts its inhibitory effect through a "slow-binding" mechanism, a process characterized by an initial weak binding event followed by a slower conformational change that results in a tightly bound enzyme-inhibitor complex.[1] The key to this mechanism lies in the C-terminal aldehyde group of the this compound peptide.[2] This aldehyde moiety acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis by serine and cysteine proteases.

Upon entering the active site of a susceptible protease, the aldehyde group of this compound is subject to nucleophilic attack by the active site serine or cysteine residue. This results in the formation of a reversible covalent hemiacetal or hemithioacetal adduct, respectively.[2] This covalent modification effectively sequesters the catalytic residue, thereby blocking the enzyme's ability to bind and cleave its natural substrates. The stability of this enzyme-inhibitor complex is a key determinant of this compound's inhibitory potency.

Caption: Mechanism of this compound Inhibition.

Protease Specificity Profile of this compound

This compound exhibits a distinct specificity profile, potently inhibiting chymotrypsin-like serine proteases and a range of cysteine proteases, while showing weak or no activity against many other classes of proteases. This selectivity is a critical attribute for researchers seeking to dissect the roles of specific proteolytic pathways.

Primary Targets: Chymotrypsin and Related Serine Proteases

The name "this compound" itself alludes to its most prominent target: chymotrypsin. It is a highly potent, competitive inhibitor of α-chymotrypsin.[1] Beyond chymotrypsin, this compound also effectively inhibits other chymotrypsin-like serine proteases, such as cathepsin G and chymase.[1][2] The specificity for these enzymes is largely dictated by the P1 site of the inhibitor, which in this compound is a phenylalanine residue, a preferred substrate residue for chymotrypsin-like proteases.

Inhibition of Cysteine Proteases

This compound is also a strong inhibitor of several lysosomal cysteine proteases, including cathepsins A, B, H, and L. Its efficacy extends to other cysteine proteases like papain. The inhibition of these enzymes follows the same mechanistic principle of forming a reversible covalent adduct with the active site cysteine residue.

Weak and Ineffective Targets

It is equally important to understand which proteases are not significantly inhibited by this compound to avoid misinterpretation of experimental results. This compound is a weak inhibitor of human leukocyte elastase. It does not inhibit trypsin, thrombin, plasmin, or pepsin.[3] This differential specificity allows for its use in complex biological samples to selectively inhibit certain protease activities while leaving others intact.

Quantitative Inhibition Data

The potency of a protease inhibitor is quantitatively described by its inhibition constant (Kᵢ) or its half-maximal inhibitory concentration (IC₅₀). The lower the value, the more potent the inhibitor. The following table summarizes the reported inhibition constants of this compound against some of its key target proteases.

| Target Protease | Protease Class | Organism/Source | Inhibition Constant (Kᵢ/IC₅₀) |

| α-Chymotrypsin | Serine Protease | Bovine Pancreas | Kᵢ: 0.4 nM (4 x 10⁻¹⁰ M)[1] |

| Cathepsin G | Serine Protease | Human Neutrophil | Kᵢ: 150 nM (1.5 x 10⁻⁷ M)[1] |

| Papain | Cysteine Protease | Papaya Latex | IC₅₀: 7.5 µg/mL[] |

| Cathepsin B | Cysteine Protease | Rat Liver | - |

| Cathepsin H | Cysteine Protease | Rat Liver | - |

| Cathepsin L | Cysteine Protease | Rat Liver | - |

Practical Guide to Using this compound in Research

Solubility and Stability

Proper handling and storage of this compound are crucial for maintaining its inhibitory activity. This compound is sparingly soluble in water but can be dissolved in dimethyl sulfoxide (DMSO) or 5% glacial acetic acid. Stock solutions in DMSO (e.g., 10-20 mg/mL) are stable for several months when stored at -20°C. However, dilute aqueous solutions are less stable due to the potential for oxidation of the terminal aldehyde group and should ideally be prepared fresh before use.

Working Concentrations

The effective working concentration of this compound can vary depending on the specific application and the level of protease activity in the sample. A general starting range is 10 to 100 µM (approximately 6 to 60 µg/mL). It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.

Experimental Protocol: Determining this compound Inhibition of α-Chymotrypsin

This protocol provides a framework for a colorimetric assay to measure the inhibitory activity of this compound against α-chymotrypsin using the synthetic substrate N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

This compound

-

N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.8)

-

Dimethyl sulfoxide (DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 256 nm

Procedure:

-

Preparation of Reagents:

-

α-Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute to the desired final concentration (e.g., 1-5 µg/mL) in Tris-HCl buffer.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.

-

BTEE Substrate Solution: Prepare a 1 mM stock solution of BTEE in methanol.

-

-

Assay Setup:

-

In a 96-well microplate, set up the following reactions in triplicate (total volume of 200 µL per well):

-

Enzyme Control (No Inhibitor): Add Tris-HCl buffer, a volume of DMSO equivalent to the highest inhibitor concentration, and the α-chymotrypsin solution.

-

Inhibitor Wells: Add Tris-HCl buffer, varying concentrations of this compound (prepared by serial dilution of the stock solution), and the α-chymotrypsin solution.

-

Substrate Blank: Add Tris-HCl buffer and the BTEE substrate solution (no enzyme).

-

-

Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the reaction by adding the BTEE substrate solution to all wells.

-

Immediately place the microplate in the reader and measure the increase in absorbance at 256 nm every 30 seconds for 10-15 minutes. The hydrolysis of BTEE by chymotrypsin releases N-benzoyl-L-tyrosine, which absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance per minute) for each well from the linear portion of the absorbance versus time plot.

-

Subtract the rate of the substrate blank from all other readings.

-

Plot the percentage of enzyme inhibition (relative to the enzyme control) against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value from the resulting dose-response curve.

-

Caption: Workflow for this compound Inhibition Assay.

Comparative Analysis with Other Protease Inhibitors

The selection of a protease inhibitor should be guided by the specific experimental goals. The following table provides a comparative overview of this compound and other commonly used protease inhibitors.

| Inhibitor | Target Protease Class(es) | Mechanism of Action | Reversibility | Key Features |

| This compound | Serine (Chymotrypsin-like), Cysteine | Aldehyde-based, forms hemiacetal/hemithioacetal | Reversible | Potent inhibitor of chymotrypsin and many cathepsins. |

| Leupeptin | Serine (Trypsin-like), Cysteine | Aldehyde-based, forms hemiacetal/hemithioacetal | Reversible | Broad-spectrum inhibitor of trypsin-like and cysteine proteases. |

| Pepstatin A | Aspartic | Transition-state analog | Reversible | Specific for aspartic proteases like pepsin and cathepsin D. |

| PMSF | Serine | Sulfonylation of active site serine | Irreversible | Broad-spectrum serine protease inhibitor; unstable in aqueous solution. |

| Aprotinin | Serine | Competitive, tight-binding | Reversible | Polypeptide inhibitor of trypsin, chymotrypsin, and plasmin. |

| EDTA | Metalloproteases | Chelates divalent metal ions (e.g., Zn²⁺, Ca²⁺) | Reversible | Inhibits metalloproteases by removing essential cofactors. |

Conclusion: A Versatile Tool for Protease Research

This compound is a powerful and selective tool for researchers investigating the roles of chymotrypsin-like serine proteases and a variety of cysteine proteases. Its well-characterized mechanism of action and defined specificity profile make it a valuable reagent for applications ranging from preventing protein degradation during cell lysis to elucidating the function of specific proteases in complex biological processes. By understanding the principles outlined in this guide, researchers can confidently and effectively employ this compound to advance their scientific inquiries.

References

-

Stein, R. L., & Strimpler, A. M. (1987). Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound. Biochemistry, 26(9), 2611–2615. [Link]

-

Powers, J. C., Asgian, J. L., Ekici, Ö. D., & James, K. E. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical reviews, 102(12), 4639-4750. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 441334, this compound. Retrieved from [Link].

-

ResearchGate. (n.d.). Inhibition of Chymotrypsin by Bz-Phe-Ha and. Retrieved from [Link]

-

Rawlings, N. D., Morton, F. R., & Barrett, A. J. (2004). MEROPS: the peptidase database. Nucleic acids research, 32(suppl_1), D160-D164. [Link]

-

PNAS. (n.d.). Inhibition of chymotrypsin through surface binding using nanoparticle-based receptors. Retrieved from [Link]

-

Xenbase. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetic mechanism of the inhibition of cathepsin G by alpha 1-antichymotrypsin and alpha 1-proteinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Chymostatin in Cell Biology Research

Abstract

In the intricate landscape of cell biology, preserving the integrity of cellular proteins post-extraction is paramount for accurate downstream analysis. Uncontrolled proteolysis, initiated by the release of endogenous proteases during cell lysis, can rapidly degrade target proteins, compromising experimental outcomes. Chymostatin, a peptide aldehyde of microbial origin, stands as a potent and specific inhibitor of chymotrypsin-like serine proteases and certain cysteine proteases. This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, target specificity, and practical applications. We will delve into field-proven protocols, principles of experimental design incorporating self-validating systems, and critical technical considerations to empower researchers, scientists, and drug development professionals in leveraging this compound for robust and reproducible results.

Introduction: The Challenge of Proteolysis in Research

Upon cell lysis, the highly organized cellular environment is disrupted, releasing a host of enzymes, including proteases, from their sequestered compartments like lysosomes.[1][2][3] This sudden deregulation of proteolytic activity poses a significant threat to the integrity of the proteome, leading to reduced yields and artifactual data in sensitive applications such as Western blotting, immunoprecipitation, and mass spectrometry.[1] The strategic use of protease inhibitors in lysis buffers is therefore not merely a suggestion but a cornerstone of rigorous protein research.[1][2] Among the arsenal of available inhibitors, this compound offers a unique spectrum of activity that makes it an indispensable component of many protease inhibitor cocktails.[4]

This compound: A Molecular Profile

This compound is a natural tetrapeptide aldehyde mixture (primarily A, B, and C) originally isolated from actinomycetes.[5] Its efficacy stems from its specific chemical structure, which allows it to interact with the active sites of target enzymes.

Table 1: Molecular and Chemical Properties of this compound

| Property | Description | Source(s) |

|---|---|---|

| Molecular Formula | C31H41N7O6 (this compound A) | [5] |

| Molecular Weight | ~607.7 g/mol (this compound A) | [5][6] |

| Appearance | White to off-white powder | [7] |

| Primary Targets | Chymotrypsin-like serine proteases, chymases, and some cysteine proteases (e.g., papain, cathepsins A, B, H, L) | [4][5][6][8] |

| Solubility | Soluble in DMSO (e.g., 10-20 mg/mL) and glacial acetic acid. Sparingly soluble in water and alcohols. | [6][7][9] |

| Storage | Store lyophilized powder at -20°C. Stock solutions in DMSO are stable for months at -20°C. |[6][9][10] |

Mechanism of Action

This compound functions as a potent, reversible competitive inhibitor.[11][12] The terminal aldehyde group on the peptide is key to its inhibitory activity. It forms a reversible covalent bond (a hemiacetal) with the hydroxyl group of the active site serine residue in chymotrypsin-like proteases, effectively blocking substrate access and halting catalysis.[13]

Caption: Workflow for preparing a self-validating lysis buffer.

Technical Considerations and Best Practices

Inhibitory Spectrum and Specificity

While this compound is highly effective against its target proteases, no inhibitor is perfectly specific. It is crucial to understand its target profile to interpret results correctly.

Table 2: Inhibitory Profile of this compound against Various Proteases

| Protease Target | Protease Class | Potency | Source(s) |

|---|---|---|---|

| α-Chymotrypsin | Serine Protease | Potent Inhibitor (Ki: 0.4 nM) | [13] |

| Chymase | Serine Protease | Potent Inhibitor (Ki: 13.1 nM) | [13][14] |

| Cathepsin G | Serine Protease | Potent Inhibitor (Ki: 150 nM) | [13] |

| Cathepsins A, B, H, L | Cysteine Protease | Strong Inhibitor | [6][8] |

| Papain | Cysteine Protease | Strong Inhibitor (IC50: 7.5 µg/ml) | [8][13] |

| Human Leukocyte Elastase | Serine Protease | Weak Inhibitor | [6][8] |

| Trypsin, Thrombin, Pepsin | Various | No significant effect | [14]|

Ki = Inhibition constant; a lower value indicates higher potency.

Working Concentration

The effective working concentration of this compound typically ranges from 10 to 100 µM (approximately 6 to 60 µg/mL). [5][6][7][8]The optimal concentration can depend on the cell or tissue type, which may have varying levels of endogenous protease activity. Empirical optimization may be required for particularly protease-rich samples. [15][16]

Stability Considerations

The terminal aldehyde group, while essential for its function, is also a point of vulnerability. It is susceptible to oxidation, which can inactivate the inhibitor. [5][6]This is why stock solutions are made in DMSO or acidified solutions and why dilute, aqueous working solutions are not stable for long periods and should be prepared fresh. [5][6]

Case Study: Investigating Apoptosis

Chymotrypsin-like proteases can act downstream of caspases to mediate nuclear fragmentation during apoptosis. [17]A researcher could use this compound to probe this relationship.

Hypothesis: Inhibition of chymotrypsin-like proteases will block late-stage apoptotic events (e.g., DNA fragmentation) even when caspases are active.

Experimental Setup:

-

Induce Apoptosis: Treat Jurkat T cells with an apoptosis-inducing agent like staurosporine.

-

Create Treatment Groups:

-

Vehicle Control (e.g., DMSO)

-

Staurosporine only

-

Staurosporine + a pan-caspase inhibitor (e.g., Z-VAD-FMK) - This is a key control to confirm the pathway is caspase-dependent.

-

Staurosporine + this compound

-

-

Analyze Outcomes:

-

Caspase-3 Activity Assay: To confirm that this compound does not inhibit the primary executioner caspases.

-

DNA Laddering Assay or TUNEL Staining: To assess DNA fragmentation, a hallmark of late-stage apoptosis.

-

Expected Result & Interpretation: If the hypothesis is correct, cells treated with Staurosporine + this compound would show high Caspase-3 activity but significantly reduced DNA fragmentation compared to cells treated with Staurosporine alone. This would position the this compound-sensitive proteases as essential mediators between caspase activation and nuclear destruction.

Sources

- 1. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. bitesizebio.com [bitesizebio.com]

- 3. biocompare.com [biocompare.com]

- 4. biofargo.com [biofargo.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound 9076-44-2 [sigmaaldrich.com]

- 7. rpicorp.com [rpicorp.com]

- 8. This compound - XenWiki [wiki.xenbase.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. This compound [merckmillipore.com]

- 11. scbt.com [scbt.com]

- 12. agscientific.com [agscientific.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. caymanchem.com [caymanchem.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Caspase-dependant activation of chymotrypsin-like proteases mediates nuclear events during Jurkat T cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chymostatin for the Inhibition of Serine and Cysteine Proteases

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of chymostatin, a potent reversible inhibitor of serine and cysteine proteases. We will delve into its biochemical properties, mechanism of action, practical applications, and the critical considerations for its effective use in experimental settings.

Introduction: The Role of this compound in Protease Regulation

Proteases are essential enzymes that catalyze the breakdown of proteins, playing critical roles in countless physiological processes. Uncontrolled protease activity, however, can lead to significant cellular damage and is implicated in numerous pathologies. Therefore, the ability to selectively inhibit specific proteases is a cornerstone of biochemical research and therapeutic development.

This compound, a bioactive peptide aldehyde of microbial origin, has emerged as a valuable tool for this purpose.[1][2] Isolated from various species of Streptomyces bacteria, it is a potent inhibitor with high selectivity for chymotrypsin-like serine proteases and several cysteine proteases.[3][4] This guide will equip you with the foundational knowledge and practical protocols to leverage this compound effectively in your research endeavors.

Biochemical Profile and Physicochemical Properties

This compound is a tetrapeptide containing a unique C-terminal phenylalaninal residue, which is crucial for its inhibitory activity. It is typically supplied as a mixture of three primary forms (A, B, and C) that differ by a single amino acid: Leucine (A), Valine (B), or Isoleucine (C), with this compound A being the major component.[4][5][6]

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₁N₇O₆ | [7] |

| Average Molecular Weight | ~607.7 g/mol | [2][7] |

| Appearance | Crystalline solid / Lyophilized powder | [1][5] |

| Solubility | Soluble in DMSO (10-20 mg/mL) and glacial acetic acid. Sparingly soluble in water, methanol, and ethanol. | [4][6] |

| Storage (Solid) | Stable for ≥4 years at -20°C. | [1][2] |

| Storage (Stock Solution) | 10 mM stock in DMSO is stable for months at -20°C. Dilute aqueous solutions are less stable. | [8] |

Causality Insight: The poor aqueous solubility of this compound necessitates the use of organic solvents like DMSO to prepare concentrated stock solutions.[1] This is a critical first step, as direct dissolution in aqueous buffers is inefficient. When preparing working solutions, it is essential to first dissolve this compound in DMSO and then dilute it into the desired aqueous buffer to prevent precipitation.[1][5]

Mechanism of Action: Reversible Covalent Inhibition

This compound functions as a reversible, slow-binding inhibitor.[8] Its mechanism hinges on the electrophilic nature of the C-terminal aldehyde group. This aldehyde mimics the tetrahedral transition state of the normal peptide substrate hydrolysis.

-

Initial Binding: this compound binds to the active site of the target protease.

-

Nucleophilic Attack: The catalytic serine (in serine proteases) or cysteine (in cysteine proteases) residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of this compound's aldehyde group.[9]

-

Formation of a Hemiacetal/Thiohemiacetal: This attack results in the formation of a stable, yet reversible, covalent bond, creating a hemiacetal (with serine) or thiohemiacetal (with cysteine) intermediate. This complex effectively blocks the active site, preventing substrate binding and catalysis.

Caption: Reversible inhibition of proteases by this compound.

Inhibitory Specificity and Potency

This compound exhibits a broad yet specific inhibitory profile. It is a potent inhibitor of chymotrypsin-like serine proteases and several lysosomal cysteine proteases. It is notably ineffective against trypsin, thrombin, and plasmin.[2]

The potency of an inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). The Ki value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of binding affinity.[10][11] A lower Ki value indicates a more potent inhibitor.

| Target Protease | Protease Class | Ki Value (nM) | IC50 Value | Source |

| α-Chymotrypsin | Serine Protease | 9.36 | 0.16 µg/mL (~0.26 µM) | [1][2][5][6] |

| Chymase (Human) | Serine Protease | 13.1 | - | [1][2][6][12] |

| Cathepsin G | Serine Protease | 150 | - | [6] |

| Cathepsin B | Cysteine Protease | - | Inhibited | [13] |

| Cathepsin L | Cysteine Protease | - | Inhibited | [4] |

| Papain | Cysteine Protease | - | Weakly Inhibited (ID₅₀ = 7.5 µg/mL) | [14] |

| Leukocyte Elastase | Serine Protease | - | Weakly Inhibited | [3] |

Note: Ki and IC50 values can vary depending on the specific assay conditions (e.g., substrate concentration, pH, temperature).

Practical Guide to Application: Experimental Protocol

This section provides a self-validating protocol for using this compound to inhibit protease activity in an in vitro enzymatic assay. The inclusion of proper controls is critical for data interpretation.

Preparation of Stock and Working Solutions

Expertise Insight: The stability of this compound is a critical experimental parameter. While DMSO stock solutions are stable for months at -20°C, dilute aqueous working solutions are only stable for a few hours due to the potential for oxidation of the terminal aldehyde.[8] Therefore, it is imperative to prepare fresh working solutions for each experiment.

-

10 mM this compound Stock Solution (in DMSO):

-

Weigh out an appropriate amount of this compound powder (MW ~607.7 g/mol ). For 5 mg: 5 mg / 607.7 g/mol = 8.23 µmol.

-

To make a 10 mM solution, dissolve in 823 µL of high-quality, anhydrous DMSO.[8]

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.[15]

-

-

Working Solutions:

-

On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

-

Perform serial dilutions in the appropriate assay buffer to achieve the desired final concentrations (a typical working range is 10-100 µM).[8]

-

Causality: The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid affecting enzyme activity or protein structure. Always include a vehicle control (assay with DMSO but no this compound) to account for any solvent effects.

-

General Protease Inhibition Assay Workflow

This workflow is adaptable for various protease assays (e.g., using fluorescent or colorimetric substrates).

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. apexbt.com [apexbt.com]

- 4. This compound [sigmaaldrich.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. tribioscience.com [tribioscience.com]

- 7. This compound | C31H41N7O6 | CID 443119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 9. mdpi.com [mdpi.com]

- 10. Category: Biochemistry - The Science Snail [sciencesnail.com]

- 11. Canadian Society of Pharmacology and Therapeutics (CSPT) - Inhibitory constant (Ki) [pharmacologycanada.org]

- 12. This compound | 9076-44-2 [amp.chemicalbook.com]

- 13. Effects of this compound and other proteinase inhibitors on protein breakdown and proteolytic activities in muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. agscientific.com [agscientific.com]

- 15. cdn.stemcell.com [cdn.stemcell.com]

Chymostatin in the Preservation of Protein Integrity: A Technical Guide for Researchers

This guide provides an in-depth exploration of chymostatin, a potent protease inhibitor, for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, this document delves into the mechanistic underpinnings of this compound's inhibitory action and offers practical, field-proven insights for its effective application in preventing protein degradation during experimental workflows.

Introduction: The Challenge of Proteolysis and the Role of this compound

The study of proteins necessitates their extraction from their native cellular or tissue environments. This process, however, disrupts the compartmentalization that normally segregates proteins from a host of degradative enzymes, primarily proteases[1][2]. Unchecked, this proteolytic activity can lead to significantly reduced protein yield, loss of function, and the generation of misleading artifacts, thereby compromising experimental outcomes[1]. The inclusion of protease inhibitors in lysis and extraction buffers is therefore a critical step in preserving the integrity of the protein sample[3][4][5].

This compound, a peptide aldehyde of microbial origin, has emerged as a powerful tool in the researcher's arsenal against protein degradation[6]. It is a potent inhibitor of a range of proteases, most notably chymotrypsin-like serine proteases, but also certain cysteine proteases[7][8][9][10]. This guide will provide a comprehensive overview of this compound, from its mechanism of action to practical protocols for its use, empowering researchers to optimize their protein preparation workflows.

The Molecular Basis of this compound's Inhibitory Action

This compound's efficacy as a protease inhibitor stems from its unique chemical structure, which allows it to interact directly with the active sites of its target enzymes. The key to its inhibitory activity lies in its C-terminal aldehyde group, which acts as a "warhead," forming a reversible covalent bond with the nucleophilic residue in the protease's active site[9][11][12][13].

Inhibition of Serine Proteases: Formation of a Hemiacetal Adduct

In the case of serine proteases like chymotrypsin, the active site contains a catalytic triad, with a highly reactive serine residue (Ser195 in chymotrypsin)[7]. The hydroxyl group of this serine acts as a nucleophile, attacking the carbonyl carbon of the peptide bond in a substrate. This compound mimics this substrate interaction. Its aldehyde group is attacked by the serine hydroxyl, leading to the formation of a stable, yet reversible, hemiacetal adduct[7][13]. This adduct effectively blocks the active site, preventing the enzyme from binding to and cleaving its natural substrates[7]. The formation of this tetrahedral intermediate is a key feature of this compound's potent inhibition of serine proteases[7].

Caption: Mechanism of serine protease inhibition by this compound.

Inhibition of Cysteine Proteases: Thiohemiacetal Formation

A similar mechanism is at play in the inhibition of cysteine proteases, such as papain and various cathepsins[2]. In these enzymes, a cysteine residue, with its highly nucleophilic thiol group (-SH), is the key catalytic residue[2][14]. The thiol group of the cysteine attacks the aldehyde of this compound, forming a reversible thiohemiacetal adduct. This, again, blocks the active site and prevents substrate hydrolysis[11].

Spectrum of Activity and Inhibitory Potency

This compound exhibits a broad spectrum of inhibitory activity, primarily targeting chymotrypsin-like serine proteases and a number of cysteine proteases. It is important for researchers to be aware of the specific proteases that this compound can inhibit to make informed decisions about its inclusion in their experimental protocols.

| Target Protease | Protease Class | Organism/Source | Inhibition Constant (Kᵢ/IC₅₀) | Reference(s) |

| α-Chymotrypsin | Serine Protease | Bovine Pancreas | Kᵢ: 0.4 nM (4 x 10⁻¹⁰ M) | [15] |

| Cathepsin G | Serine Protease | Human | Kᵢ: 150 nM (1.5 x 10⁻⁷ M) | [15] |

| Chymase | Serine Protease | Human Mast Cell | Kᵢ: 13.1 nM | |

| Papain | Cysteine Protease | Papaya Latex | IC₅₀: 7.5 µg/ml | |

| Cathepsin A | Cysteine Protease | General | Potent Inhibitor | |

| Cathepsin B | Cysteine Protease | Rat Muscle | Inhibited | [1] |

| Cathepsin H | Cysteine Protease | General | Strong Inhibitor | |

| Cathepsin L | Cysteine Protease | General | Strong Inhibitor |

Note: IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function[16]. A lower value indicates a more potent inhibitor.

Practical Application of this compound in Experimental Workflows

The effective use of this compound hinges on proper preparation, storage, and its incorporation into well-designed experimental protocols.

Stock Solution Preparation and Storage

This compound is typically supplied as a lyophilized powder. Due to its limited solubility in aqueous solutions, it is recommended to prepare a concentrated stock solution in an organic solvent.

-

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common and effective solvent for preparing this compound stock solutions.

-

Stock Concentration: A stock solution of 10 mg/mL in DMSO is a common starting point.

-

Storage: Store the stock solution in small aliquots at -20°C. Under these conditions, the stock solution is stable for several months. Avoid repeated freeze-thaw cycles.

Working Concentrations

The optimal working concentration of this compound can vary depending on the specific application and the abundance of proteases in the sample. However, a general guideline is a final concentration range of 10-100 µM.

Experimental Protocols

The following are detailed, step-by-step methodologies for incorporating this compound into common experimental workflows.

This protocol outlines the preparation of a whole-cell lysate from adherent mammalian cells, with the inclusion of this compound to prevent protein degradation.

-

Cell Culture and Harvesting:

-

Grow adherent cells to 80-90% confluency in a culture dish.

-

Place the dish on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Aspirate the final PBS wash completely.

-

-

Cell Lysis:

-

Prepare a suitable lysis buffer (e.g., RIPA buffer) and keep it on ice.

-

Crucial Step: Immediately before use, add a protease inhibitor cocktail containing this compound to the lysis buffer. A final this compound concentration of 20 µM is a good starting point.

-

Add the chilled lysis buffer containing the inhibitors to the culture dish (e.g., 500 µL for a 10 cm dish).

-

Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Incubation and Clarification:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

-

Supernatant Collection and Storage:

-

Carefully transfer the supernatant (the protein-containing lysate) to a new pre-chilled tube.

-

Determine the protein concentration using a standard protein assay (e.g., BCA assay).

-

The lysate can be used immediately for downstream applications or stored at -80°C for long-term use.

-

Caption: Workflow for preparing cell lysate for Western blotting with this compound.

This protocol describes a typical immunoprecipitation procedure, highlighting the importance of maintaining protease inhibition throughout the process.

-

Lysate Preparation:

-

Prepare cell or tissue lysate as described in Protocol 1, ensuring the lysis buffer is supplemented with this compound and other appropriate protease inhibitors.

-

Adjust the protein concentration of the lysate to 1-2 mg/mL with lysis buffer.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

Add protein A/G agarose or magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation. This step removes proteins that non-specifically bind to the beads.

-

Centrifuge the lysate and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add the primary antibody specific to the protein of interest to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to its target protein.

-

-

Capture of Immune Complexes:

-

Add fresh protein A/G beads to the lysate-antibody mixture.

-

Incubate for 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

-

-

Washing:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads three to five times with ice-cold lysis buffer (without inhibitors is usually sufficient for the wash steps, but their inclusion can provide extra protection).

-

-

Elution:

-

Elute the immunoprecipitated proteins from the beads by adding an appropriate elution buffer (e.g., SDS-PAGE sample buffer) and heating at 95-100°C for 5-10 minutes.

-

Pellet the beads and collect the supernatant containing the eluted proteins for downstream analysis (e.g., Western blotting).

-

Concluding Remarks and Best Practices

This compound is an invaluable reagent for preserving the integrity of protein samples during a wide range of biochemical and molecular biology experiments. Its potent and broad-spectrum inhibitory activity against chymotrypsin-like serine proteases and certain cysteine proteases makes it a valuable component of any comprehensive protease inhibitor cocktail.

For optimal results, it is crucial to adhere to best practices:

-

Always work on ice: Low temperatures slow down enzymatic activity, providing an additional layer of protection against proteolysis.

-

Add inhibitors fresh: Prepare your lysis buffer with this compound and other inhibitors immediately before use, as their stability in aqueous solutions can be limited.

-

Optimize concentrations: The recommended working concentrations are a starting point. For tissues or cells with particularly high protease activity, it may be necessary to increase the concentration of this compound.

-

Use a cocktail approach: this compound is highly effective against its target proteases, but it does not inhibit all classes of proteases. For broad-spectrum protection, it is best used in combination with other inhibitors in a cocktail format.

By understanding the mechanism of action of this compound and implementing it correctly in well-designed protocols, researchers can significantly enhance the quality and reliability of their experimental data.

References

-

Delbaere, L. T., & Brayer, G. D. (1985). The 1.8 A structure of the complex between this compound and Streptomyces griseus protease A. A model for serine protease catalytic tetrahedral intermediates. Journal of molecular biology, 183(1), 89–103. [Link]

-

Stein, R. L., & Strimpler, A. M. (1987). Slow-binding inhibition of chymotrypsin and cathepsin G by the peptide aldehyde this compound. Biochemistry, 26(9), 2611–2615. [Link]

-

G-Biosciences. (2013). Protease Inhibitors and Cocktails: Getting Down to the Basics. [Link]

-

Taylor & Francis Online. (n.d.). Aza-peptide aldehydes and ketones: synthesis and evaluation as human 20S proteasome inhibitors. [Link]

-

MDPI. (n.d.). Synthesis and SAR Study of Novel Peptide Aldehydes as Inhibitors of 20S Proteasome. [Link]

-

National Institutes of Health. (n.d.). Self-Masked Aldehyde Inhibitors: A Novel Strategy for Inhibiting Cysteine Proteases. [Link]

-

ASC Publications. (n.d.). 168. Peptide Aldehyde Inhibitors of the Proteasome as Improved Gene Transfer Agents. [Link]

-

National Institutes of Health. (n.d.). Peptide aldehyde inhibitors challenge the substrate specificity of the SARS-coronavirus main protease. [Link]

-

National Institutes of Health. (n.d.). Hemiacetal stabilization in a chymotrypsin inhibitor complex and the reactivity of the hydroxyl group of the catalytic serine residue of chymotrypsin. [Link]

-